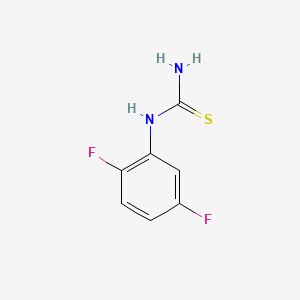

(2,5-Difluorophenyl)thiourea

Description

The exact mass of the compound 1-(2,5-Difluorophenyl)thiourea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2,5-difluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2S/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWSNSWRTOFDBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378946 | |

| Record name | N-(2,5-Difluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207981-44-0 | |

| Record name | N-(2,5-Difluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,5-Difluorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2,5-Difluorophenyl)thiourea (CAS: 207981-44-0): A Technical Guide for Chemical and Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

(2,5-Difluorophenyl)thiourea is a fluorinated aromatic organic compound with potential applications as a synthetic intermediate in the development of novel pharmaceuticals and specialty chemicals. Its structural features, including the reactive thiourea group and the difluorinated phenyl ring, make it a versatile building block for creating more complex molecules. This technical guide provides a comprehensive overview of its known properties, a representative synthesis protocol, and a discussion of the potential biological activities based on related compounds.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 207981-44-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₆F₂N₂S | [1][4][6] |

| Molecular Weight | 188.20 g/mol | [1][4][6] |

| Appearance | White to off-white solid/powder | [2][5] |

| Melting Point | 140-144 °C | [1][2][3] |

| Boiling Point (Predicted) | 248.6 ± 50.0 °C | [3] |

| Density (Predicted) | 1.493 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 11.72 ± 0.70 | [3] |

| Purity | Typically ≥97% | [2][5] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published in peer-reviewed literature, a general and reliable method for the synthesis of N-arylthioureas can be adapted. The most common approach involves the reaction of the corresponding aniline with a thiocyanate salt to form an isothiocyanate intermediate, which is then reacted with an amine. A more direct route is the reaction of the aniline with an isothiocyanate.

A representative protocol for the synthesis of a substituted phenylthiourea is as follows:

Reaction: The synthesis of N-arylthioureas can be achieved by reacting an aryl isothiocyanate with an amine. A common laboratory-scale synthesis involves dissolving the appropriately substituted aniline in a suitable solvent, followed by the addition of a thiocarbonylating agent.

Experimental Protocol: Synthesis of a Phenylthiourea Derivative

-

Preparation of the Reaction Mixture: To a solution of the desired substituted aniline (1 equivalent) in a suitable solvent such as acetone or dichloromethane, add a slight molar excess of a substituted phenylisothiocyanate (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid is then triturated with a non-polar solvent like hexane to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure thiourea derivative.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

References

- 1. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 5. Design, synthesis, and biological evaluation of novel thiourea derivatives as small molecule inhibitors for prostate specific membrane antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to (2,5-Difluorophenyl)thiourea: Molecular Structure and Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of (2,5-Difluorophenyl)thiourea. It includes a detailed, adapted experimental protocol for its synthesis, a summary of its physicochemical and spectroscopic data, and visualizations to aid in understanding its structure and synthesis workflow. This document is intended to be a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science.

Molecular Identity and Physicochemical Properties

This compound is a fluorinated aromatic thiourea derivative. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties, reactivity, and potential biological activity, making it a compound of interest in medicinal chemistry and organic synthesis.

| Property | Data | Reference(s) |

| Molecular Formula | C₇H₆F₂N₂S | [1] |

| Molecular Weight | 188.20 g/mol | [2] |

| CAS Number | 207981-44-0 | [2] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 140-144 °C | |

| SMILES | C1=CC(=C(C=C1F)NC(=S)N)F | [1] |

| InChI | InChI=1S/C7H6F2N2S/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12) | [1] |

Molecular Structure

Synthesis of this compound: An Adapted Experimental Protocol

While a specific experimental protocol for the synthesis of this compound was not found in the surveyed literature, a detailed procedure for the synthesis of the closely related isomer, (2,4-Difluorophenyl)thiourea, is available.[3] The following protocol has been adapted for the synthesis of the 2,5-difluoro isomer based on this established methodology. Researchers should note that optimization of reaction conditions may be necessary to achieve the best results.

Reaction Scheme:

2,5-Difluoroaniline + Potassium Thiocyanate → this compound

Materials and Reagents:

-

2,5-Difluoroaniline

-

Potassium thiocyanate (KSCN)

-

Concentrated Hydrochloric acid (HCl)

-

Distilled water

-

Acetone

-

Toluene

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-difluoroaniline (1.0 equivalent), potassium thiocyanate (approximately 1.75 equivalents), and distilled water.

-

Acidification: Slowly add concentrated hydrochloric acid (approximately 2.0 equivalents) to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and continue stirring overnight. A precipitate of this compound should form.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any remaining inorganic salts.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a moderate temperature.

-

Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an acetone/toluene mixture.[3]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known spectra of similar thiourea derivatives, the following characteristic signals can be predicted.[4][5][6]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the difluorophenyl ring and the protons of the thiourea group. The aromatic protons will likely appear as complex multiplets due to proton-proton and proton-fluorine coupling. The NH and NH₂ protons of the thiourea moiety will appear as broad singlets, and their chemical shifts may be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons and the thiocarbonyl carbon (C=S). The chemical shifts of the aromatic carbons will be influenced by the fluorine substituents. The thiocarbonyl carbon typically resonates in the downfield region of the spectrum.

4.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C-N, C=S, and C-F bonds.

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretching | 3100 - 3400 |

| C-H Aromatic | 3000 - 3100 |

| C=C Aromatic | 1450 - 1600 |

| C-N Stretching | 1250 - 1350 |

| C=S Stretching | 1020 - 1250 |

| C-F Stretching | 1000 - 1400 |

Applications and Research Interest

Thiourea derivatives are a well-established class of compounds with a broad range of biological activities and applications in organic synthesis. The introduction of fluorine atoms into the phenyl ring, as in this compound, can enhance properties such as metabolic stability, binding affinity to biological targets, and lipophilicity. Consequently, this compound and its analogues are of significant interest in:

-

Drug Discovery: As a scaffold for the development of novel therapeutic agents, including potential antimicrobial, anticancer, and antiviral drugs.

-

Organic Synthesis: As a versatile building block for the synthesis of more complex heterocyclic compounds and other organic molecules.

-

Materials Science: In the development of new materials with specific electronic or optical properties.

Conclusion

This compound is a valuable chemical entity with a well-defined molecular structure and formula. While detailed experimental data for this specific isomer is somewhat limited in publicly accessible literature, its properties and reactivity can be reasonably inferred from closely related compounds. The adapted synthesis protocol provided in this guide offers a practical starting point for its preparation in a laboratory setting. Further research into the spectroscopic characterization and biological evaluation of this compound is warranted to fully explore its potential in various scientific and industrial applications.

References

- 1. PubChemLite - this compound (C7H6F2N2S) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. 1-(2,4-Difluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.uoi.gr [chem.uoi.gr]

Spectroscopic and Structural Elucidation of (2,5-Difluorophenyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for (2,5-Difluorophenyl)thiourea, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in public databases, this document compiles predicted spectral information and general experimental protocols based on the analysis of closely related fluorinated thiourea derivatives. The guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and similar molecules.

Introduction

This compound is a halogenated aromatic thiourea derivative. The presence of the difluorophenyl group and the thiourea moiety imparts unique electronic and structural properties, making it a subject of interest for applications in drug design, organocatalysis, and materials science. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of synthesized this compound. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental procedures for their acquisition.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 - 9.5 | br s | 1H | NH |

| ~ 7.5 - 8.0 | m | 1H | Ar-H |

| ~ 7.0 - 7.4 | m | 2H | Ar-H |

| ~ 6.0 - 7.0 | br s | 2H | NH₂ |

Note: Chemical shifts are referenced to a standard internal solvent signal. The broadness of the NH and NH₂ signals is due to quadrupole broadening and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 180 - 185 | C=S |

| ~ 150 - 160 (d, ¹JCF) | Ar-C-F |

| ~ 110 - 135 (d, ⁿJCF) | Ar-C |

Note: The aromatic carbons will exhibit splitting due to coupling with the fluorine atoms. The magnitude of the coupling constants (J) is indicative of the number of bonds between the coupled nuclei.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -110 to -130 | m | Ar-F |

| ~ -110 to -130 | m | Ar-F |

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃. The two fluorine atoms are in different chemical environments and are expected to show distinct signals, which will be multiplets due to coupling with each other and with the aromatic protons.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium-Strong, Broad | N-H stretching (NH and NH₂) |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 1580 - 1620 | Strong | N-H bending |

| 1450 - 1550 | Strong | C=S stretching (Thioamide I band) |

| 1200 - 1300 | Strong | C-N stretching (Thioamide II band) |

| 1100 - 1200 | Strong | C-F stretching |

| 700 - 800 | Strong | C-S stretching (Thioamide IV band) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 188.02 | [M]⁺ |

| 189.03 | [M+H]⁺ |

| 211.01 | [M+Na]⁺ |

Note: The predicted values are for the most abundant isotopes. High-resolution mass spectrometry would be required to confirm the elemental composition.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. Researchers should adapt these methods based on available laboratory equipment and safety guidelines.

Synthesis of this compound

A common method for the synthesis of N-aryl thioureas involves the reaction of the corresponding arylamine with a source of thiocyanate.

Materials:

-

2,5-Difluoroaniline

-

Ammonium thiocyanate

-

Hydrochloric acid

-

Acetone

-

Water

Procedure:

-

Dissolve 2,5-difluoroaniline in a suitable solvent such as aqueous acetone.

-

Add a solution of ammonium thiocyanate in water to the reaction mixture.

-

Acidify the mixture with concentrated hydrochloric acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon signals.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

3.2.2. IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Obtain the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Visualization of Experimental Workflow and Structural Confirmation

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental process and the role of each analytical technique in the structural confirmation of this compound.

Caption: Experimental workflow for the synthesis and analysis of this compound.

Caption: Logical relationship of spectroscopic data for structural confirmation.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound and outlines general methodologies for its synthesis and analysis. While experimental data for this specific compound remains elusive in publicly accessible databases, the compiled information serves as a robust starting point for researchers. The provided workflows and predicted data tables are intended to facilitate the unambiguous identification and characterization of this compound in a laboratory setting, thereby supporting its further investigation in various scientific disciplines.

An In-depth Technical Guide on the Solubility of (2,5-Difluorophenyl)thiourea in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of (2,5-Difluorophenyl)thiourea in common organic solvents. Due to a lack of specific quantitative data in the current scientific literature, this document focuses on providing qualitative insights, general experimental protocols for solubility determination, and relevant chemical synthesis workflows.

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in common organic solvents. The existing research on this compound and its analogs primarily focuses on their synthesis, structural characterization, and biological activities.

While direct solubility values are unavailable, qualitative inferences can be drawn from related compounds. For instance, the synthesis of the isomeric compound 1-(2,4-Difluorophenyl)thiourea involves recrystallization from a 1:1 mixture of acetone and toluene[1]. This suggests that this compound is likely to exhibit some degree of solubility in these solvents.

Table 1: Qualitative Solubility of a Related Compound (1-(2,4-Difluorophenyl)thiourea)

| Solvent | Qualitative Solubility |

| Acetone:Toluene (1:1) | Soluble enough for recrystallization[1] |

Further experimental investigation is required to determine the precise solubility of this compound in a range of common organic solvents.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid compound like this compound in an organic solvent is the isothermal equilibrium method. This protocol outlines the general steps for such a determination.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., acetone, toluene, ethanol, methanol, dichloromethane)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the diluted solution using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) of this compound in the solvent using the following formula:

S = (C_measured × Dilution_Factor)

Where:

-

S is the solubility (e.g., in mg/mL or mol/L)

-

C_measured is the concentration of the diluted sample determined from the calibration curve

-

Dilution_Factor is the total dilution factor of the sample

-

Visualizations

The following diagrams illustrate a general workflow for solubility determination and a representative synthesis pathway for a related thiourea derivative.

Caption: A general experimental workflow for determining the solubility of a solid compound.

Caption: Synthesis pathway for 1-(2,4-Difluorophenyl)thiourea, a related compound[1].

References

The Role of (2,5-Difluorophenyl)thiourea as a Pivotal Chemical Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2,5-Difluorophenyl)thiourea, a fluorinated aromatic thiourea, has emerged as a significant building block in medicinal chemistry. Its unique structural features, including the difluorophenyl ring and the reactive thiourea moiety, make it a valuable intermediate in the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, applications, and key experimental protocols related to this compound, with a particular focus on its role in the development of targeted cancer therapeutics.

Introduction

This compound (CAS No: 207981-44-0) is a white to off-white crystalline solid with the molecular formula C₇H₆F₂N₂S.[1][2] The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing the pharmacological profile of the final drug candidates.[3] The thiourea functional group serves as a versatile handle for a variety of chemical transformations, enabling the construction of complex heterocyclic systems.[4][5] This guide will delve into the synthesis of this intermediate and its application in the creation of potent enzyme inhibitors, particularly those targeting signaling pathways implicated in cancer.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for thiourea formation. Two common and effective approaches are detailed below.

Method 1: From 2,5-Difluoroaniline and Ammonium Thiocyanate

This method involves the in situ generation of the corresponding isothiocyanate from the aniline precursor, followed by its reaction with ammonia.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,5-difluoroaniline (1.0 eq) in a suitable solvent such as aqueous hydrochloric acid, add ammonium thiocyanate (1.1 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with water and recrystallized from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Method 2: From 2,5-Difluorophenyl Isothiocyanate

This is a more direct approach where the isothiocyanate precursor is reacted with ammonia.

Experimental Protocol:

-

Reaction Setup: 2,5-Difluorophenyl isothiocyanate (1.0 eq) is dissolved in a suitable organic solvent, such as ethanol or tetrahydrofuran (THF).

-

Reaction Conditions: An aqueous solution of ammonia (excess) is added dropwise to the isothiocyanate solution at room temperature with stirring. The reaction is typically exothermic and proceeds to completion within a few hours.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the resulting solid is triturated with water, filtered, and dried. Recrystallization from ethanol affords the pure this compound.

Applications in Drug Discovery: A Precursor to Kinase Inhibitors

A significant application of this compound lies in its use as a key intermediate for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.[6] The difluorophenylthiourea moiety has been identified as a crucial pharmacophore in several potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7][8][9]

Synthesis of Aminothiazole-Based VEGFR-2 Inhibitors

A common synthetic strategy involves the Hantzsch thiazole synthesis, where this compound is reacted with an α-haloketone to construct the aminothiazole core. This is a versatile reaction that allows for the introduction of various substituents on the thiazole ring, enabling the exploration of structure-activity relationships (SAR).

Experimental Workflow for the Synthesis and Evaluation of Aminothiazole-Based Kinase Inhibitors

Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors.

Quantitative Data: Biological Activity of Derived Inhibitors

The following table summarizes the in vitro biological activities of representative kinase inhibitors synthesized using a difluorophenyl thiourea scaffold.

| Compound ID | Target Kinase | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 10b | EGFR/VEGFR-2 | HCT-116 | - | [10] |

| MCF-7 | - | [10] | ||

| B16 | - | [10] | ||

| 10q | EGFR/VEGFR-2 | HCT-116 | - | [10] |

| MCF-7 | - | [10] | ||

| B16 | - | [10] | ||

| TKR15 | K-Ras | A549 | 0.21 | [11] |

| 4a | MK-2 | HepG2 | 4.8 | [3] |

Note: Specific IC₅₀ values for compounds 10b and 10q against cell lines were not provided in the abstract, but they were described as having "potent antiproliferative activities."

Mechanism of Action and the VEGF Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, culminating in the formation of new blood vessels.

Cancer cells often overexpress VEGF-A, leading to uncontrolled angiogenesis, which is essential for tumor growth and metastasis.[9][12] Inhibitors derived from this compound can bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and thereby blocking the entire downstream signaling cascade.

The VEGF Signaling Pathway and its Inhibition

Caption: Inhibition of the VEGF signaling pathway by a this compound-derived inhibitor.

Representative Experimental Protocols

Synthesis of a Substituted 2-((2,5-Difluorophenyl)amino)thiazole Derivative

This protocol is a representative example of the Hantzsch thiazole synthesis.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired α-bromoacetophenone derivative (1.0 mmol) in ethanol (20 mL).

-

Reaction Conditions: The reaction mixture is heated to reflux for 3-5 hours. The reaction progress is monitored by TLC.

-

Work-up and Purification: After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired aminothiazole derivative.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

-

Assay Components: The assay is typically performed in a 96-well plate and includes the recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.

-

Procedure: The kinase, substrate, and test compound are pre-incubated. The reaction is initiated by the addition of ATP.

-

Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Conclusion

This compound is a highly valuable and versatile chemical intermediate in the field of drug discovery. Its straightforward synthesis and the reactivity of its thiourea moiety allow for the efficient construction of diverse molecular scaffolds. Its prominent role in the development of potent kinase inhibitors, particularly for the VEGFR-2 target, highlights its importance in the ongoing search for novel and effective cancer therapies. The strategic incorporation of the difluorophenyl group often imparts favorable pharmacokinetic and pharmacodynamic properties to the final drug candidates, making this compound a key building block for the next generation of targeted therapeutics.

References

- 1. 2,5-Difluoro-4-thiocyanatoaniline | 1150339-43-7 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. figshare.com [figshare.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of (2,5-Difluorophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (2,5-Difluorophenyl)thiourea, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through the reaction of 2,5-difluoroaniline with ammonium thiocyanate in the presence of hydrochloric acid. This method is a robust and straightforward approach for preparing N-arylthioureas. The protocol includes reagent specifications, reaction conditions, and purification procedures. Additionally, a summary of the key quantitative data and a visual representation of the experimental workflow are provided to ensure clarity and reproducibility.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing metabolic stability and binding affinity. The thiourea functional group is a versatile handle for further chemical transformations. A common and efficient method for the preparation of aryl thioureas involves the reaction of the corresponding aniline with a source of thiocyanate.[1][2] This application note details a reliable protocol for the synthesis of this compound from 2,5-difluoroaniline.

Data Presentation

A summary of the quantitative data for the synthesis of this compound is presented in Table 1.

| Parameter | Value | Reference |

| Product Name | This compound | |

| CAS Number | 207981-44-0 | [3][4] |

| Molecular Formula | C₇H₆F₂N₂S | [3][4] |

| Molecular Weight | 188.20 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 140-144 °C | [3] |

| Purity | >97% (typical after recrystallization) | [3] |

| Typical Yield | 80-90% | [1] |

Table 1. Summary of Quantitative Data for this compound.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of aryl thioureas.[1][2]

Materials:

-

2,5-Difluoroaniline (C₆H₅F₂N, MW: 129.11 g/mol )

-

Ammonium thiocyanate (NH₄SCN, MW: 76.12 g/mol )

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Ethanol

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-difluoroaniline (0.1 mol, 12.91 g).

-

Acidification: To the flask, add 100 mL of deionized water followed by the slow addition of concentrated hydrochloric acid (0.1 mol, ~8.3 mL). Stir the mixture until the aniline salt is fully dissolved. Gentle warming may be required.

-

Addition of Thiocyanate: In a separate beaker, dissolve ammonium thiocyanate (0.12 mol, 9.14 g) in 50 mL of deionized water. Add this solution to the reaction mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-110 °C) with continuous stirring. Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of this compound should form. Further cool the mixture in an ice bath to maximize precipitation.

-

Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 50 mL) to remove any unreacted salts and impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

One-Pot Synthesis of N,N'-Disubstituted Thioureas: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of N,N'-disubstituted thioureas. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The protocols outlined below focus on modern, efficient, and environmentally conscious methodologies, emphasizing green chemistry principles.

Application Notes

The synthesis of N,N'-disubstituted thioureas is a fundamental transformation in organic and medicinal chemistry. Traditional methods often involve hazardous reagents like thiophosgene or isothiocyanates. The protocols detailed herein circumvent the need for these toxic intermediates by utilizing readily available starting materials in a one-pot fashion. These methods offer several advantages, including reduced reaction times, simplified work-up procedures, and improved yields.

The selection of a specific protocol will depend on the desired substitution pattern (symmetrical or unsymmetrical) and the nature of the starting amines. For instance, the synthesis of symmetrical thioureas can be readily achieved by reacting a primary amine with carbon disulfide. The synthesis of unsymmetrical thioureas requires a more controlled, stepwise addition of different amines. The methodologies presented cover a range of techniques, including aqueous-based synthesis, microwave-assisted reactions, and catalyzed processes, providing flexibility for various laboratory settings and substrate scopes.

Experimental Workflow

The general one-pot synthesis of N,N'-disubstituted thioureas from amines and a carbon disulfide source follows a straightforward workflow. The key steps involve the formation of a dithiocarbamate intermediate, which then reacts with a second amine equivalent to yield the desired thiourea.

Caption: General workflow for the one-pot synthesis of N,N'-disubstituted thioureas.

Experimental Protocols

Protocol 1: Green Synthesis of Symmetrical N,N'-Disubstituted Thioureas in Water

This protocol describes an environmentally friendly method for the synthesis of symmetrical N,N'-disubstituted thioureas using water as the solvent.[1][2]

Materials:

-

Primary amine (20 mmol)

-

Carbon disulfide (CS₂) (10 mmol)

-

Water (15 mL)

-

Round-bottom flask (100 mL)

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a 100 mL round-bottom flask, add the primary amine (20 mmol) and water (15 mL).

-

Stir the mixture at room temperature.

-

Slowly add carbon disulfide (10 mmol) to the stirring solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

| Entry | Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | N,N'-Diphenylthiourea | 12 | 90 |

| 2 | Benzylamine | N,N'-Dibenzylthiourea | 8 | 95 |

| 3 | Cyclohexylamine | N,N'-Dicyclohexylthiourea | 10 | 92 |

Protocol 2: Microwave-Assisted One-Pot Synthesis of Symmetrical N,N'-Disubstituted Thioureas

This protocol utilizes microwave irradiation to accelerate the synthesis of symmetrical N,N'-disubstituted thioureas in a solvent-free manner on an alumina surface.[3][4]

Materials:

-

Primary amine (10 mmol)

-

Carbon disulfide (CS₂) (5 mmol)

-

Alumina (neutral, 5 g)

-

Mortar and pestle

-

Microwave reactor

-

Beaker

Procedure:

-

In a mortar, thoroughly mix the primary amine (10 mmol) with alumina (5 g).

-

Add carbon disulfide (5 mmol) to the mixture and continue to grind until a homogeneous powder is obtained.

-

Transfer the powder to a beaker and place it in a microwave reactor.

-

Irradiate the mixture at a suitable power level (e.g., 300 W) for a short duration (typically 2-5 minutes).

-

Monitor the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Extract the product from the alumina with a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization.

| Entry | Amine | Power (W) | Time (min) | Yield (%) |

| 1 | 4-Chloroaniline | 300 | 3 | 92 |

| 2 | 4-Methoxyaniline | 300 | 2.5 | 95 |

| 3 | n-Butylamine | 300 | 4 | 88 |

Protocol 3: One-Pot Synthesis of Unsymmetrical N,N'-Disubstituted Thioureas in Water

This protocol outlines a method for the synthesis of unsymmetrical N,N'-disubstituted thioureas by the sequential addition of two different amines in an aqueous medium.[5][6]

Materials:

-

Amine 1 (10 mmol)

-

Amine 2 (10 mmol)

-

Carbon disulfide (CS₂) (10 mmol)

-

Sodium hydroxide (NaOH) (10 mmol)

-

Water (20 mL)

-

Round-bottom flask (100 mL)

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a 100 mL round-bottom flask, dissolve sodium hydroxide (10 mmol) in water (10 mL).

-

To this solution, add Amine 1 (10 mmol) and stir at room temperature.

-

Slowly add carbon disulfide (10 mmol) and continue stirring for 1 hour to form the dithiocarbamate salt intermediate.

-

Add Amine 2 (10 mmol) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature.

-

If a solid precipitates, collect it by filtration, wash with water, and dry.

-

If no solid forms, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

| Entry | Amine 1 | Amine 2 | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | Aniline | 6 | 85 |

| 2 | Cyclohexylamine | Benzylamine | 8 | 88 |

| 3 | Aniline | 4-Methylaniline | 10 | 82 |

Protocol 4: Cu(II)-Schiff base/SBA-15 Catalyzed One-Pot Synthesis of Diaryl Thioureas

This protocol describes a solvent-free, catalyzed synthesis of 1,3-diarylthioureas using a reusable heterogeneous catalyst.[1]

Materials:

-

2-Amino-benzoic acid (1 mmol)

-

Aryl isothiocyanate (1 mmol)

-

Isocyanide (1 mmol)

-

Carbonyl compound (1 mmol)

-

Cu(II)-Schiff base/SBA-15 catalyst (0.05 g)

-

Reaction vial

Procedure:

-

In a reaction vial, combine 2-amino-benzoic acid (1 mmol), aryl isothiocyanate (1 mmol), isocyanide (1 mmol), the carbonyl compound (1 mmol), and the Cu(II)-Schiff base/SBA-15 catalyst (0.05 g).

-

Stir the mixture at a specified temperature (e.g., 80 °C) under solvent-free conditions.

-

Monitor the reaction for approximately 2 hours.

-

After cooling, add ethanol (50 mL) to the mixture.

-

Remove the catalyst by filtration and wash it with methanol for reuse.

-

To the filtrate, add ethyl acetate (20 mL) and a saturated solution of sodium bicarbonate (20 mL).

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under vacuum.

-

Purify the residue by column chromatography (e.g., hexane:ethyl acetate, 3:1).

| Entry | Ar Group (from isothiocyanate) | R1 | R2 | R3 (from isocyanide) | Yield (%) |

| 1 | Ph | Me | Me | Cyclohexyl | 90 |

| 2 | 4-OMePh | Cyclohexyl | H | Cyclohexyl | 88 |

| 3 | Ph | Ph | H | Cyclohexyl | 86 |

References

Application Notes: Synthesis of Thiourea from Urea using Lawesson's Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea and its derivatives are pivotal structural motifs in a vast array of pharmacologically active compounds and are integral intermediates in organic synthesis. The thionation of urea using Lawesson's reagent presents a direct and efficient method for the synthesis of thiourea, converting the carbonyl group into a thiocarbonyl group. This one-step method offers advantages in terms of simplicity and relatively mild reaction conditions, making it a valuable transformation in medicinal chemistry and drug development.[1] This document provides detailed protocols and data for this synthesis.

Data Presentation

The following table summarizes the optimized reaction conditions and yield for the synthesis of thiourea from urea and Lawesson's reagent.

| Parameter | Optimal Value | Average Yield (%) | Reference |

| Reactant Mass Ratio | 2:1 (Urea:Lawesson's Reagent) | 62.37 | [1] |

| Reaction Temperature | 75°C (348 K) | 64.14 (maximum) | [1] |

| Reaction Time | 3.5 hours | 62.37 | [1] |

| Solvent | Tetrahydrofuran (THF) | - | [1] |

Experimental Protocols

This section details the experimental procedure for the synthesis of thiourea from urea using Lawesson's reagent, including reaction setup, work-up, and purification.

Materials and Equipment

-

Urea

-

Lawesson's Reagent

-

Tetrahydrofuran (THF), anhydrous

-

n-Butanol (for purification)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Rotary evaporator

-

Filtration apparatus (Buchner funnel, filter paper)

-

Standard laboratory glassware

Reaction Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, combine urea and Lawesson's reagent in a 2:1 mass ratio.[1] For a typical reaction, 1 g of urea (0.017 mol) and 2 g of Lawesson's reagent (0.005 mol) can be used.[2]

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask. A volume of 40 mL is appropriate for the scale mentioned in the previous step.[2]

-

Reaction Conditions: Stir the mixture at room temperature until the solids dissolve, forming a yellow, transparent solution.[2] Heat the reaction mixture to 75°C using a water bath or heating mantle and maintain this temperature for 3.5 hours with continuous stirring.[1]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[3] A white precipitate may form at the bottom of the flask during the reaction.[2]

Work-up and Purification

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the THF by rotary evaporation.[1]

-

Initial Purification: To the crude residue, add n-butanol to dissolve the thiourea. The byproducts from Lawesson's reagent are less soluble in n-butanol and can be removed by filtration.[2]

-

Alternative Aqueous Work-up: Alternatively, after solvent evaporation, perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent like ether.[4] It is crucial to wash the organic layer thoroughly with water to remove phosphorus-containing byproducts.[4]

-

Recrystallization: For further purification, the crude product can be recrystallized. A common solvent for recrystallization of thiourea is ethanol.[2]

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated to boiling.

-

Perform a hot gravity filtration to remove insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry.[5]

-

Visualizations

Reaction Mechanism

The thionation of urea with Lawesson's reagent proceeds through a nucleophilic attack of the carbonyl oxygen on the phosphorus of the dissociated Lawesson's reagent, followed by the formation of a four-membered thiaoxaphosphetane intermediate. This intermediate then collapses to form the desired thiourea and a stable phosphorus-oxygen byproduct.

Caption: Reaction mechanism for thiourea synthesis.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of thiourea from urea and Lawesson's reagent.

Caption: Synthesis and purification workflow.

References

Application Notes and Protocols for the Synthesis of Derivatives from (2,5-Difluorophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Difluorophenyl)thiourea is a versatile chemical intermediate, valuable for the synthesis of a variety of heterocyclic derivatives. The presence of the difluorophenyl ring and the reactive thiourea moiety makes it a key building block in the development of novel compounds with potential therapeutic applications. Fluorinated organic molecules are of significant interest in medicinal chemistry as the inclusion of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]

This document provides detailed protocols for two primary synthetic transformations of this compound: the synthesis of N-acyl derivatives and the oxidative cyclization to form a 2-aminobenzothiazole scaffold. Benzothiazole derivatives are known to possess a wide range of biological activities, including anticancer and anti-inflammatory effects, often through modulation of signaling pathways such as NF-κB.[2][3][4]

I. Synthesis of N-Acyl-(2,5-Difluorophenyl)thiourea Derivatives

This protocol describes the synthesis of N-acyl derivatives of this compound via the in-situ generation of an acyl isothiocyanate, which then reacts with 2,5-difluoroaniline. This method is adaptable for the synthesis of a library of N-acyl-(2,5-Difluorophenyl)thiourea derivatives by varying the starting acyl chloride.

Experimental Protocol

Materials:

-

Substituted benzoyl chloride (1.0 eq)

-

Ammonium thiocyanate (1.0 eq)

-

2,5-Difluoroaniline (1.0 eq)

-

Anhydrous acetone

-

Ethanol

Procedure:

-

A solution of the substituted benzoyl chloride (1.0 eq) in anhydrous acetone (15 mL) is added to a solution of ammonium thiocyanate (1.0 eq) in anhydrous acetone (5 mL).

-

The reaction mixture is heated under reflux for 1 hour.

-

The mixture is then cooled to room temperature, and a solution of 2,5-difluoroaniline (1.0 eq) in acetone (2 mL) is added.

-

The resulting mixture is heated under reflux for an additional 4 hours.

-

After cooling to room temperature, the reaction mixture is poured into cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol to afford the N-acyl-(2,5-Difluorophenyl)thiourea derivative.

Expected Results and Characterization

The synthesis of various N-acyl-(2,5-Difluorophenyl)thiourea derivatives is expected to proceed with moderate to good yields, typically in the range of 70-80%. The structure of the synthesized compounds can be confirmed by spectroscopic methods.

Table 1: Representative Quantitative Data for N-Acyl-Thiourea Synthesis

| Derivative | Starting Acyl Chloride | Yield (%) | Melting Point (°C) |

| 1 | 2-Fluorobenzoyl chloride | 78 | 146-148 |

| 2 | 4-Methoxybenzoyl chloride | 74 | 86-88 |

Note: Data is adapted from analogous syntheses.[1]

Representative Spectroscopic Data (for a 2-fluorobenzoyl derivative):

-

¹H NMR (DMSO-d₆, 400 MHz): δ 12.41 (s, 1H, NH), 11.95 (s, 1H, NH), 8.15 – 7.28 (m, 7H, Ar-H) ppm.[1]

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 180.1 (C=S), 166.0 (C=O), 161.1, 158.6, 135.8, 134.8, 131.0, 130.0, 128.8, 128.5, 127.8, 125.1, 122.4, 116.6 (Ar-C) ppm.[1]

-

FTIR (ν_max, cm⁻¹): 3409 (NH), 1667 (C=O), 1279 (C=S).[1]

II. Synthesis of 2-Amino-fluorobenzothiazole via Oxidative Cyclization

This protocol details the synthesis of a 2-amino-fluorobenzothiazole derivative from a fluorinated phenylthiourea through an oxidative cyclization reaction using bromine in glacial acetic acid. This method, known as the Hugershoff reaction, is a classical and effective way to construct the benzothiazole ring system from N-arylthioureas.

Experimental Workflow

Caption: General experimental workflow for the synthesis of 2-amino-4,7-difluorobenzothiazole.

Experimental Protocol

Materials:

-

This compound (1.0 eq)

-

Bromine (1.1 eq)

-

Glacial Acetic Acid

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

While protecting the reaction from light, add a solution of bromine (1.1 eq) dissolved in glacial acetic acid dropwise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding a sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-amino-fluorobenzothiazole derivative.

Expected Results and Characterization

The oxidative cyclization of this compound is expected to yield the corresponding 2-aminobenzothiazole derivative. The regioselectivity of the cyclization will be influenced by the positions of the fluorine atoms on the phenyl ring. Based on typical electrophilic aromatic substitution patterns, the formation of 2-amino-4,7-difluorobenzothiazole is a likely outcome.

Table 2: Representative Quantitative Data for Benzothiazole Synthesis

| Product | Starting Material | Yield (%) |

| 2-Amino-6-fluorobenzothiazole | 4-Fluorophenylthiourea | ~70-80 |

Note: Data is adapted from analogous syntheses. Actual yields for the 2,5-difluoro analog may vary.

Representative Spectroscopic Data (for 2-Amino-5-fluorobenzothiazole):

-

¹H NMR (DMSO-d₆): Chemical shifts for aromatic protons are expected in the range of δ 7.0-8.0 ppm, with splitting patterns influenced by the fluorine substituents. The amine protons will likely appear as a broad singlet.

-

¹³C NMR (DMSO-d₆): Aromatic carbons will appear in the range of δ 110-160 ppm, with carbon-fluorine coupling constants providing key structural information. The carbon of the amino-substituted thiazole ring (C2) is expected around δ 168 ppm.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₇H₄F₂N₂S, MW: 186.18).

III. Biological Context: NF-κB Signaling Pathway

Many benzothiazole derivatives have been investigated for their anticancer and anti-inflammatory properties, which are often attributed to their ability to modulate key cellular signaling pathways. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in inflammation, cell survival, proliferation, and apoptosis.[2][5] Aberrant NF-κB signaling is a hallmark of many cancers.

Below is a diagram illustrating the canonical and non-canonical NF-κB signaling pathways, which are potential targets for the synthesized benzothiazole derivatives.

References

Unlocking Therapeutic Potential: (2,5-Difluorophenyl)thiourea Derivatives as Potent Enzyme Inhibitors

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The strategic design and synthesis of enzyme inhibitors are at the forefront of modern drug discovery. Among the vast landscape of chemical scaffolds, thiourea derivatives have emerged as a versatile and promising class of compounds exhibiting a wide range of biological activities. This document provides detailed application notes and protocols on the use of a specific subset, (2,5-Difluorophenyl)thiourea derivatives, as potent inhibitors of key metabolic enzymes. These compounds hold significant therapeutic potential for a variety of diseases, including diabetes and cancer.

Introduction

This compound derivatives are a class of organic compounds characterized by a central thiourea core with a 2,5-difluorophenyl group attached to one of the nitrogen atoms. The presence of the difluorophenyl moiety can significantly enhance the biological activity and pharmacokinetic properties of the parent thiourea molecule. These derivatives have been shown to effectively inhibit several key enzymes involved in critical metabolic pathways. This document focuses on their inhibitory action against α-amylase, α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and glucose-6-phosphate dehydrogenase (G6PD).

Target Enzymes and Therapeutic Relevance

The inhibition of specific enzymes by this compound derivatives offers exciting therapeutic avenues:

-

α-Amylase and α-Glucosidase: These enzymes are crucial for carbohydrate digestion and absorption. Their inhibition can effectively control postprandial hyperglycemia, a key factor in the management of type 2 diabetes.

-

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition enhances insulin sensitivity, making it a prime target for the treatment of type 2 diabetes and obesity.[1]

-

Glucose-6-Phosphate Dehydrogenase (G6PD): As the rate-limiting enzyme of the pentose phosphate pathway, G6PD plays a vital role in NADPH production and cellular redox balance. Its inhibition is being explored as a potential strategy in cancer therapy to induce oxidative stress in cancer cells.

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected this compound derivatives against their target enzymes.

| Compound | Target Enzyme | IC50 / Ki Value (µM) | Reference |

| 1-(2,4-Difluorophenyl)-3-(3,4-dimethylphenyl)thiourea | α-Amylase | Not Reported | [2][3] |

| 1-(2,4-Difluorophenyl)-3-(2-iodophenyl)thiourea (AH) | α-Glucosidase | 47.9 | [2][3] |

| 1-(2,4-Difluorophenyl)-3-(2-iodophenyl)thiourea (AH) | PTP1B | 79.74 | [2][3] |

| 2,6-Difluorophenylthiourea | G6PD | KI = 21.60 ± 8.42 | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound derivatives and the corresponding enzyme inhibition assays are provided below.

Protocol 1: General Synthesis of 1-(2,5-Difluorophenyl)-3-aryl Thiourea Derivatives

This protocol describes a general method for the synthesis of 1-(2,5-difluorophenyl)-3-aryl thiourea derivatives via the reaction of 2,5-difluoroaniline with an appropriate aryl isothiocyanate.

Materials:

-

2,5-Difluoroaniline

-

Substituted aryl isothiocyanate

-

Dry acetonitrile

-

Triethylamine (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Rotary evaporator

Procedure:

-

To a solution of 2,5-difluoroaniline (1 mmol) in dry acetonitrile (20 mL) in a round-bottom flask, add the substituted aryl isothiocyanate (1 mmol).

-

Add a catalytic amount of triethylamine (2-3 drops) to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(2,5-difluorophenyl)-3-aryl thiourea derivative.

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: α-Amylase Inhibition Assay

This assay is used to determine the inhibitory effect of the synthesized compounds on α-amylase activity.

Materials:

-

Porcine pancreatic α-amylase

-

Starch solution (1% w/v) in phosphate buffer (pH 6.9)

-

This compound derivative solution in DMSO

-

Dinitrosalicylic acid (DNS) reagent

-

Phosphate buffer (100 mM, pH 6.9)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare different concentrations of the test compound by diluting the stock solution in phosphate buffer.

-

In a 96-well microplate, add 50 µL of the test compound solution to each well.

-

Add 50 µL of α-amylase solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the starch solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of DNS reagent to each well.

-

Heat the plate in a boiling water bath for 5 minutes.

-

Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.

-

Acarbose is used as a positive control. The percent inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Protocol 3: α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase activity by the synthesized compounds.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound derivative solution in DMSO

-

Phosphate buffer (100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (0.2 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare various concentrations of the test compound in phosphate buffer.

-

In a 96-well microplate, add 50 µL of the test compound solution to each well.

-

Add 50 µL of α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

-

Start the reaction by adding 50 µL of pNPG solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate the reaction by adding 100 µL of Na₂CO₃ solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Acarbose is used as a positive control. The percent inhibition is calculated using the same formula as in the α-amylase assay.

-

The IC50 value is determined from the dose-response curve.

Protocol 4: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol outlines the procedure for assessing the inhibitory activity of the compounds against PTP1B.

Materials:

-

Recombinant human PTP1B

-

p-Nitrophenyl phosphate (pNPP)

-

This compound derivative solution in DMSO

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well microplate, add 10 µL of the test compound solution to each well.

-

Add 80 µL of PTP1B enzyme solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of pNPP solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Suramin or another known PTP1B inhibitor can be used as a positive control.

-

Calculate the percent inhibition and determine the IC50 value.

Protocol 5: Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibition Assay

This assay is used to evaluate the inhibitory effect of the compounds on G6PD activity.

Materials:

-

Glucose-6-phosphate dehydrogenase (from yeast or other sources)

-

Glucose-6-phosphate (G6P)

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺)

-

This compound derivative solution in DMSO

-

Tris-HCl buffer (100 mM, pH 8.0)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare different concentrations of the test compound in Tris-HCl buffer.

-

In a 96-well microplate, add the following to each well in order: 140 µL of Tris-HCl buffer, 20 µL of NADP⁺ solution, and 10 µL of the test compound solution.

-

Add 10 µL of G6PD enzyme solution to each well and incubate at 37°C for 5 minutes.

-

Start the reaction by adding 20 µL of G6P solution to each well.

-

Immediately measure the rate of NADPH formation by monitoring the increase in absorbance at 340 nm for 5-10 minutes using a microplate reader in kinetic mode.

-

A known G6PD inhibitor can be used as a positive control.

-

The rate of reaction is calculated from the linear portion of the absorbance versus time plot.

-

The percent inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The Ki value can be determined by performing the assay with varying concentrations of both the substrate (G6P) and the inhibitor.

Visualizations

The following diagrams illustrate the experimental workflow and the relevant signaling pathways.

Caption: Experimental workflow for synthesis and evaluation.

Caption: Insulin signaling pathway and the role of PTP1B.

Caption: Pentose Phosphate Pathway highlighting G6PD.

Conclusion

This compound derivatives represent a valuable scaffold for the development of novel enzyme inhibitors with significant therapeutic potential. The protocols and data presented in this document provide a comprehensive resource for researchers and drug development professionals interested in exploring this promising class of compounds. Further investigation into the structure-activity relationships and pharmacokinetic properties of these derivatives is warranted to optimize their efficacy and advance them towards clinical applications.

References

- 1. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 3. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening of in vitro and in silico effect of Fluorophenylthiourea compounds on glucose 6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase enzymes [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing Anticancer Agents from Fluorinated Thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Fluorinated thiourea derivatives have emerged as a promising class of compounds in the development of novel anticancer agents. The incorporation of fluorine atoms into the thiourea scaffold can significantly enhance the metabolic stability, bioavailability, and binding affinity of these molecules to their biological targets.[1][2] This document provides detailed application notes on the anticancer potential of these derivatives and comprehensive protocols for their synthesis and evaluation.

Thiourea derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[2][3] Notably, some fluorinated thiourea compounds have been shown to inhibit protein kinases such as Mitogen-Activated Protein Kinase (MAPK)-activated protein kinase 2 (MK-2), which is involved in inflammatory responses and cell proliferation.[2][4] Furthermore, these derivatives have been implicated in the modulation of critical signaling cascades like the RAS-RAF-MAPK and Wnt/β-catenin pathways, which are often dysregulated in various cancers.[5][6] The anticancer activity of these compounds has been demonstrated against a range of cancer cell lines, including those of the liver (HepG2), breast (MCF-7), colon (HCT116), and lung (A549).[7][8][9]

These application notes are intended to guide researchers in the synthesis, in vitro screening, and in vivo evaluation of fluorinated thiourea derivatives as potential anticancer drug candidates. The provided protocols offer step-by-step instructions for key experiments, and the accompanying data summaries and pathway diagrams serve as valuable resources for understanding the therapeutic potential of this compound class.

Data Presentation: In Vitro Anticancer Activity of Fluorinated Thiourea Derivatives

The following tables summarize the cytotoxic activity of various fluorinated thiourea derivatives against several human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: IC50 Values (µM) of Fluorinated Thiourea Derivatives against Various Cancer Cell Lines

| Compound ID | HepG2 (Liver) | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | MDA-MB-231 (Breast) | Reference |

| Compound 4a | 4.8 µg/mL | - | - | - | - | [2][4] |

| Compound 55a | 6.21 | 9.19 | 6.42 | 1.86 | 8.21 | [8] |

| Compound 7 | 1.74 | 7.0 | 1.11 | - | - | [7] |

| Compound 10 | - | - | - | - | - | [9] |

| Compound 13 | - | - | - | - | - | [9] |

| Compound 14 | 16.67 | - | - | 1.50 | 1.50 | [9] |

| Compound 22 | - | - | - | - | - | [9] |

| Compound 8 | - | - | - | - | - | [10] |

| Compound 4 | - | 338.33 | - | - | - | [3] |

| Doxorubicin | 7.46 | 4.56 | 8.29 | - | - | [7] |

| Sorafenib | - | >10 | >10 | >10 | >10 | [8] |

Note: Some values were originally reported in µg/mL and are presented as such.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-N'-(fluorophenyl)thiourea Derivatives

This protocol describes a general method for the synthesis of fluorinated thiourea derivatives through the reaction of an isothiocyanate with a fluorinated amine.[11][12]

Materials:

-

Substituted aryl isothiocyanate

-

Fluorinated aniline derivative

-

Dry acetone

-

Potassium thiocyanate

-

Aromatic carboxylic acid

-

Ethanol or Methanol for recrystallization

Procedure:

-

To a solution of the aromatic carboxylic acid (3 mmol) in dry acetone, add potassium thiocyanate (3 mmol, 292 mg) and stir the mixture for 2 hours.[13]

-